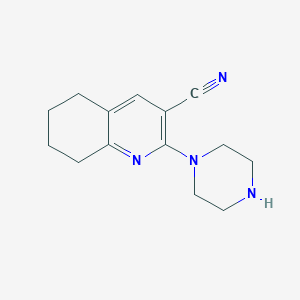

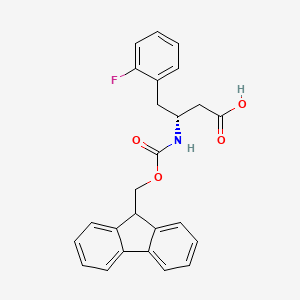

![molecular formula C21H21N3O3 B2515808 N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 923077-36-5](/img/structure/B2515808.png)

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the use of racemic or chiral amino acids to introduce alkyl and aryl substituents , and cyclization reactions . For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen was described, leading to potent opioid kappa agonists . Another example is the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods could potentially be adapted for the synthesis of "N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide".

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the crystal structure of similar compounds, revealing details such as lattice constants and space groups . For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was found to crystallize in a triclinic system . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies, which are in good agreement with experimental data . These methods could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can predict how a molecule might interact with other chemical entities, which is crucial for understanding its potential as a drug or a catalyst. For example, the antioxidant properties of a benzamide compound were determined using DPPH free radical scavenging tests .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can affect the potency and selectivity of adenosine receptor antagonists . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds can be calculated using DFT, providing insights into their stability and reactivity . Additionally, the solubility, melting point, and other physical properties can be determined experimentally or predicted based on the molecular structure.

Scientific Research Applications

Environmental and Biological Degradation Studies

Advanced Oxidation Processes (AOPs) have been used to treat compounds similar to N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide from aqueous media, leading to various by-products and biotoxicity studies. These studies involve understanding the degradation pathways and the biotoxicity of by-products, which are crucial for environmental protection and assessing the impact on ecosystems (Qutob et al., 2022).

Toxicology and Biological Impact

Research on the toxicological effects of structurally related compounds like acetamide, formamide, and their derivatives provides insights into their biological interactions, toxicology, and potential usage. These studies involve assessing the biological responses, both qualitative and quantitative, reflecting the material's biology and its usage or proposed usage, which is vital for understanding their impact on human health (Kennedy, 2001).

Carcinogenicity and Mutagenicity Studies

Compounds structurally related to this compound have been evaluated for potential carcinogenicity. This involves synthesizing and assessing the carcinogenic potential of analogues through biological tests, which is critical for understanding their safety profile and implications for public health (Ashby et al., 1978).

Metabolic Pathways and Genetic Differences

Understanding the metabolic pathways and genetic differences in the metabolism of similar compounds can provide insights into their pharmacokinetics and pharmacodynamics. This knowledge is critical for determining the drug's effectiveness, potential interactions, and its overall safety profile in different populations (Zhao & Pickering, 2011).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-3-27-18-10-8-17(9-11-18)22-20(25)14-24-21(26)13-12-19(23-24)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFCMSMJOMGUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

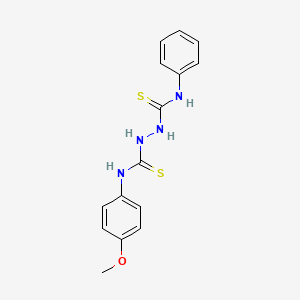

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

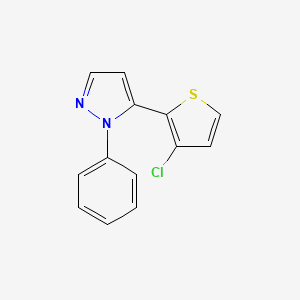

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

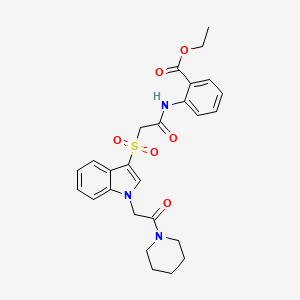

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)